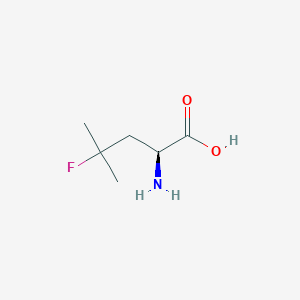

(S)-2-Amino-4-fluoro-4-methylpentanoic acid

Vue d'ensemble

Description

(S)-2-Amino-4-fluoro-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a pentanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-4-fluoro-4-methylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 4-methylpentanoic acid, followed by the introduction of the amino group. The fluorination step can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions. The amino group can be introduced via reductive amination or through the use of protected amino acid derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Amino-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-2-Amino-4-fluoro-4-methylpentanoic acid is primarily studied for its potential therapeutic effects:

- Anticancer Activity : Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies indicated that it induces apoptosis in tumor cells, potentially through the modulation of apoptotic pathways .

- Anti-inflammatory Properties : The compound has shown moderate anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured human cells .

Medical Imaging

Due to its ability to cross the blood-brain barrier effectively, this compound is utilized as a radiolabeled tracer in positron emission tomography (PET) imaging:

- Brain Tumor Imaging : It serves as a promising agent for detecting brain tumors and assessing their metabolic activity, particularly in glioblastoma models .

Biochemical Studies

The compound functions as a valuable probe in enzyme-substrate interactions and protein-ligand binding studies:

- Enzyme Interaction : Its fluorinated structure enhances binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions with target proteins .

Anti-Cancer Activity

A notable study investigated the effects of this compound on xenograft models of cancer. The results revealed a substantial reduction in tumor growth when administered at specific dosages, indicating its potential as an anticancer agent.

Inflammation Reduction

In an acute inflammation model, administration of the compound resulted in a significant decrease in inflammatory markers. This suggests that it may provide therapeutic benefits in conditions characterized by excessive inflammation.

Mécanisme D'action

The mechanism of action of (S)-2-amino-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The amino group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group can form ionic or covalent bonds with target molecules. These interactions modulate the activity of the target proteins and influence various biochemical pathways.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-4-methylpentanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

(S)-2-Amino-4-fluorobutanoic acid: Has a shorter carbon chain, affecting its steric and electronic properties.

(S)-2-Amino-4-chloro-4-methylpentanoic acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness: (S)-2-Amino-4-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry and synthetic organic chemistry.

Activité Biologique

(S)-2-Amino-4-fluoro-4-methylpentanoic acid, also known as 4-fluoro-L-leucine, is an amino acid derivative that exhibits significant biological activity due to its unique structural features, including the presence of a fluorine atom. This article explores its biological properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : CHFNO

- Molecular Weight : 149.16 g/mol

- Melting Point : 200-202 °C

- Boiling Point : 241.6 °C (predicted)

- Density : 1.132 g/cm³

The compound's structure includes an amino group (-NH), a carboxylic acid group (-COOH), and a fluorine atom attached to a pentanoic acid backbone, which contributes to its reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity through:

- Hydrogen Bonds : Strong hydrogen bonding with target proteins.

- Electrostatic Interactions : Favorable interactions that stabilize the compound-receptor complex.

- Nucleophilic/Electrophilic Reactions : The amino group can engage in various chemical reactions that modulate enzyme activity.

These interactions can significantly influence metabolic pathways and potential therapeutic targets in various biological systems.

Biological Activity

Research indicates that this compound acts as a probe in enzyme-substrate interactions and protein-ligand binding studies. Its unique properties allow it to be utilized in various applications:

- Enzyme Kinetics : It influences enzyme activity by modulating substrate affinity.

- Receptor Signaling Pathways : The compound's binding can alter receptor activation states, impacting cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Differences |

|---|---|---|

| (S)-2-Amino-4-methylpentanoic acid | Lacks fluorine; standard leucine derivative | Different chemical properties |

| (S)-2-Amino-4-fluorobutanoic acid | Shorter carbon chain | Affects steric and electronic properties |

| (S)-2-Amino-4-chloro-4-methylpentanoic acid | Contains chlorine instead of fluorine | Different reactivity and biological activity |

| (S)-2-Amino-3-fluoropropionic acid | Shorter chain length; different functional groups | Varying biological activity |

The presence of the fluorine atom in this compound imparts distinct chemical stability and lipophilicity compared to its analogs, making it particularly valuable in medicinal chemistry.

Case Studies and Research Findings

- Enzyme Interaction Studies :

- Cancer Research Applications :

- Drug Development :

Propriétés

IUPAC Name |

(2S)-2-amino-4-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFWXTAZASDCCA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473619 | |

| Record name | 4-fluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857026-04-1 | |

| Record name | 4-fluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.